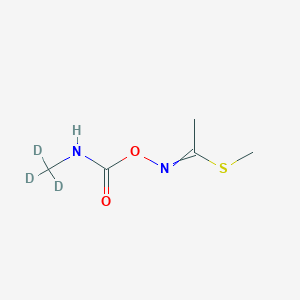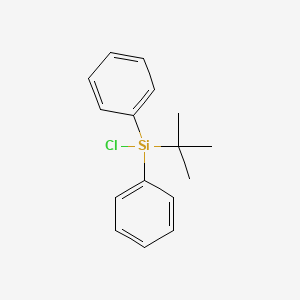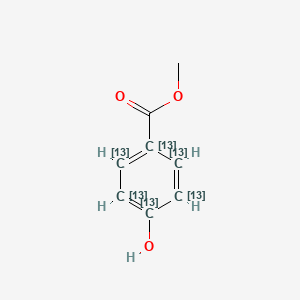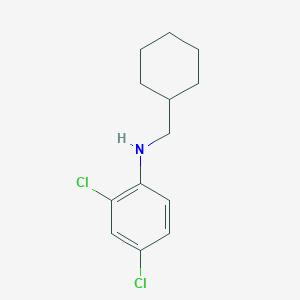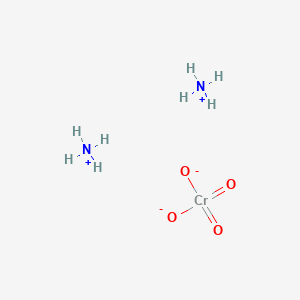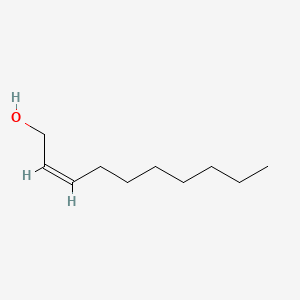
2-Decen-1-ol, (Z)-
Vue d'ensemble
Description
“2-Decen-1-ol, (Z)-” is a chemical compound with the molecular formula C10H20O . It has a molecular weight of 156.2652 . It is also known by other names such as Dec-2-en-1-ol, 2-Decenol, and Dec-2-enol . It has a fatty type odor and a waxy type flavor .
Synthesis Analysis
While specific synthesis methods for “2-Decen-1-ol, (Z)-” were not found in the search results, it has been reported that 2-decyn-1-ol can be isomerized in the presence of the sodium salt of 1,3-diaminopropane to form 2-decen-1-ol .Molecular Structure Analysis
The molecule contains a total of 30 bonds, including 10 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Decen-1-ol, (Z)-” include a molecular weight of 156.2652 and a molecular formula of C10H20O . Further specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Mosquito Attractant : Studies have found that certain alkenol analogs, like (Z)-3-decen-1-ol, act as attractants to mosquito species such as Aedes albopictus and Culex quinquefasciatus. These compounds, including (Z)-2-decen-1-ol, have been evaluated for their potential in controlling mosquito populations (Cilek et al., 2011); (Cilek et al., 2012).
Pheromone Research : (Z)-5-Decen-l-ol acetate, a related compound, has been identified as the major sex pheromone component of Argyrogramma verruca, a species of moth. This discovery is significant for understanding insect communication and behavior (Heath & Landolt, 1987).
Catalysis in Polymerization : Research indicates that compounds like 1-decene can be oligomerized using Ziegler–Natta catalysts. This process is relevant in polymer science, where the oligomers of 1-decene are characterized for their potential applications (Huang et al., 2005); (Huang et al., 2006).
Synthesis of Flavor Compounds : Methods have been developed to synthesize flavor compounds starting from 1-decen-4-ol, demonstrating the chemical versatility and applicability of these compounds in flavor and fragrance industries (Liu et al., 2012).
Safety and Hazards
While specific safety and hazard information for “2-Decen-1-ol, (Z)-” was not found in the search results, general safety measures for handling similar chemical substances include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Propriétés
IUPAC Name |
(Z)-dec-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPYYRPCXHTOQZ-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Decen-1-ol, (Z)- | |
CAS RN |
22104-80-9 | |
| Record name | 2-Decen-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-decenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Q & A
Q1: What is the significance of (Z)-dec-2-en-1-ol in the study?
A1: The provided research paper focuses on the development of a nickel-catalyzed method for 1,4-hydroboration of 1,3-dienes. This method allows for the synthesis of valuable (Z)-allylboronate esters. (Z)-dec-2-en-1-ol is not directly discussed in the paper, and its role in this specific research is unclear. The paper focuses on the reaction methodology and scope using various 1,3-dienes as starting materials, not on the application or further reactions of the synthesized (Z)-allylboronate esters.
Q2: Can the nickel-catalyzed 1,4-hydroboration method be applied to synthesize compounds structurally similar to (Z)-dec-2-en-1-ol?
A2: While the paper doesn't directly address the synthesis of (Z)-dec-2-en-1-ol itself, the methodology described could potentially be adapted to synthesize structurally similar compounds. The researchers demonstrate the versatility of their method by applying it to a range of 1,3-dienes, achieving high stereoselectivity in the formation of the (Z)-allylboronate esters []. Further investigation would be required to determine the specific reaction conditions and feasibility of synthesizing compounds structurally similar to (Z)-dec-2-en-1-ol using this nickel-catalyzed 1,4-hydroboration approach.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)
